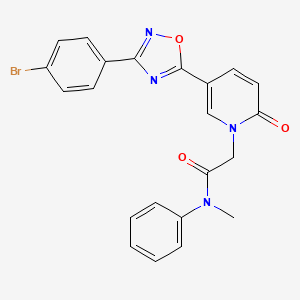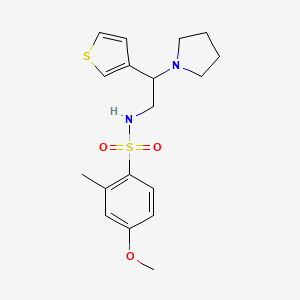
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN2·HCl It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Mécanisme D'action
Target of Action
Naphthyridine derivatives, in general, have been known to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that naphthyridines can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Naphthyridine derivatives can affect various biochemical pathways depending on their specific structure and target .
Result of Action
Naphthyridine derivatives are known to exhibit a variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the naphthyridine ring. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound to its tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce fully hydrogenated naphthyridine derivatives .
Applications De Recherche Scientifique
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Propriétés
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBYZRDOUKFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)
![4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2890232.png)
![2-(BENZYLSULFANYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2890233.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2890234.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2890243.png)

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)
![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)



![N-[(2-Chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide](/img/structure/B2890251.png)
